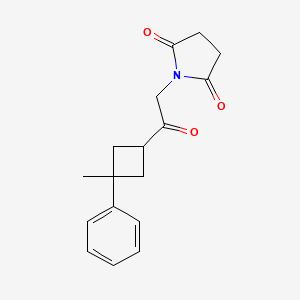
Agn-PC-0ndabu
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Agn-PC-0ndabu is a compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Agn-PC-0ndabu typically involves a multi-step process. One common method includes the use of silver nanowires (AgNWs) prepared through a modified polyol method. This method employs organic octylamine hydrochloride as a shape-controlling agent . The AgNWs are then combined with other reagents under specific conditions to form this compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using advanced techniques such as Mayer-rod coating, spin coating, spray coating, and vacuum filtration methods . These methods ensure the production of high-quality this compound with consistent properties suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Agn-PC-0ndabu undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its applications in catalysis and other chemical processes.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxygen (O2), which is involved in oxidation reactions . The conditions for these reactions often involve high temperatures and pressures to facilitate the dissociation of O2 and other reactants.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, the dissociation of O2 on Agn clusters can lead to the formation of various oxidized products .
Wissenschaftliche Forschungsanwendungen
Agn-PC-0ndabu has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of Agn-PC-0ndabu involves its interaction with molecular targets and pathways within biological and chemical systems. The compound’s effects are mediated through its ability to undergo various chemical reactions, such as oxidation and reduction, which can alter the properties of other molecules and materials .
Vergleich Mit ähnlichen Verbindungen
Agn-PC-0ndabu can be compared with other similar compounds, such as AgN5 and other nitrogen-rich silver compounds . These compounds share some properties with this compound but differ in their specific chemical structures and reactivities. For example, AgN5 is known for its high-energy density and potential use in energetic materials .
List of Similar Compounds
- AgN5
- AgN2
- AgN7
- AgN8
Conclusion
This compound is a compound with diverse applications in various scientific fields Its unique properties and reactivity make it a valuable subject of study for researchers in chemistry, biology, medicine, and industry
Eigenschaften
CAS-Nummer |
646997-54-8 |
|---|---|
Molekularformel |
C17H19NO3 |
Molekulargewicht |
285.34 g/mol |
IUPAC-Name |
1-[2-(3-methyl-3-phenylcyclobutyl)-2-oxoethyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C17H19NO3/c1-17(13-5-3-2-4-6-13)9-12(10-17)14(19)11-18-15(20)7-8-16(18)21/h2-6,12H,7-11H2,1H3 |
InChI-Schlüssel |
NKGMGLOQJGMWJV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(C1)C(=O)CN2C(=O)CCC2=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



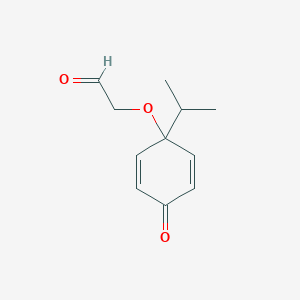
![Benzamide, 2-iodo-N-phenyl-N-[(trimethylsilyl)ethynyl]-](/img/structure/B12606019.png)
![3-(2H-1,3-Benzodioxol-5-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12606027.png)
![Phosphonic acid, [[2-(6-chloro-9H-purin-9-yl)-4-hydroxybutoxy]methyl]-](/img/structure/B12606039.png)
![N-[2-(2-Ethoxyethoxy)phenyl]-5-methylthieno[2,3-D]pyrimidin-4-amine](/img/structure/B12606041.png)
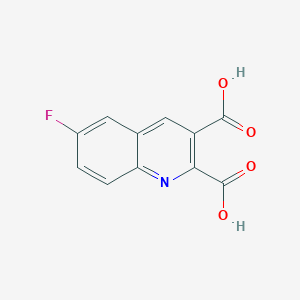
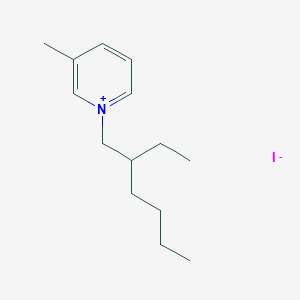
![[5-(3,4-Dichlorophenyl)-1-(pyridin-2-yl)-1H-pyrazol-3-yl]methanol](/img/structure/B12606073.png)
![(2-Aminothieno[2,3-c]pyridin-3-yl)(3,4-dichlorophenyl)methanone](/img/structure/B12606079.png)

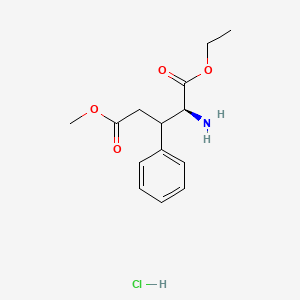
![(1,3,3-Trimethylbicyclo[2.2.1]heptan-2-yl)acetic acid](/img/structure/B12606085.png)
![({[(2S,6S)-2,6-Dimethyldecyl]oxy}methyl)benzene](/img/structure/B12606086.png)
